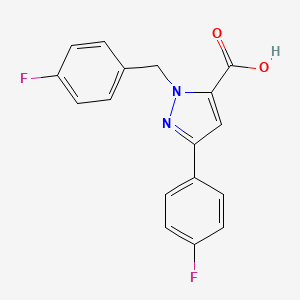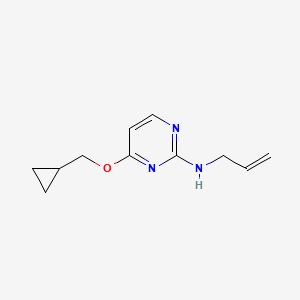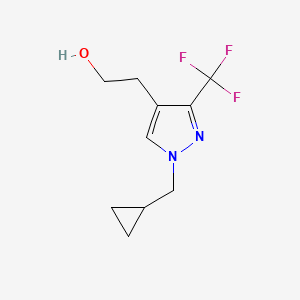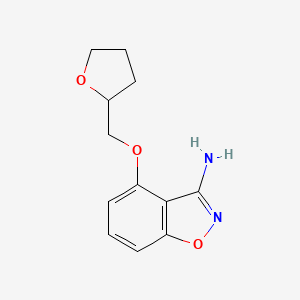
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (4FBPCA) is an organic compound that has been studied for its potential applications in a variety of scientific fields. 4FBPCA is a member of the pyrazole family, a group of five-membered heterocyclic compounds that are characterized by a nitrogen atom bonded to two carbon atoms. 4FBPCA has been found to possess a number of unique properties, such as its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as a fluorescent probe in biological systems.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in a variety of scientific fields. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, matrix metalloproteinase-2, and glycogen synthase kinase-3β. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been found to act as a ligand in coordination chemistry, and as a fluorescent probe in biological systems. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been studied for its potential applications in the field of drug discovery, as it has been found to interact with several proteins and enzymes involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid binds to active sites of enzymes and proteins, and inhibits their activity. 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been found to interact with several proteins and enzymes involved in drug metabolism, which may explain its potential applications in the field of drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid are not fully understood. However, 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to interact with several proteins and enzymes involved in drug metabolism, which may explain its potential applications in the field of drug discovery. In addition, 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, matrix metalloproteinase-2, and glycogen synthase kinase-3β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments include its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as a fluorescent probe in biological systems. The main limitation of using 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
The potential future directions for 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid include further research into its mechanism of action, its potential applications in the field of drug discovery, and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid could lead to new and improved laboratory experiments. Finally, further research into the synthesis methods of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid could lead to more efficient and cost-effective production methods.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWQNZBOAKDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)




![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)
